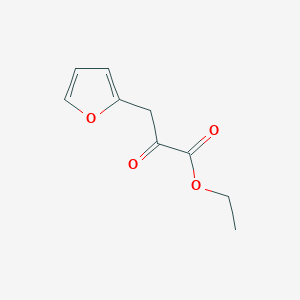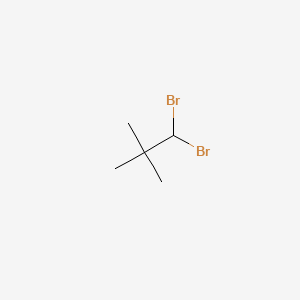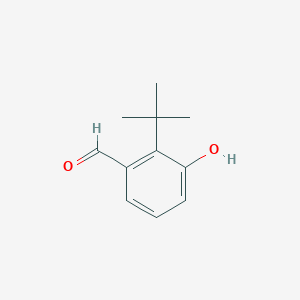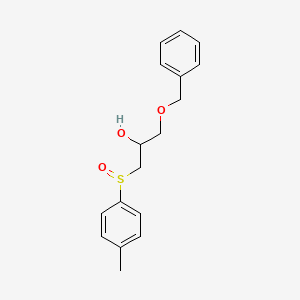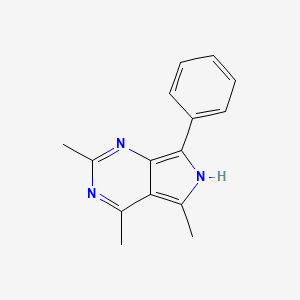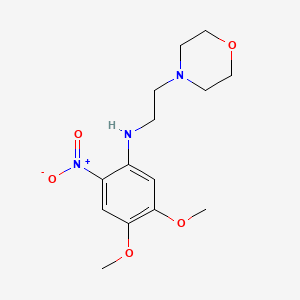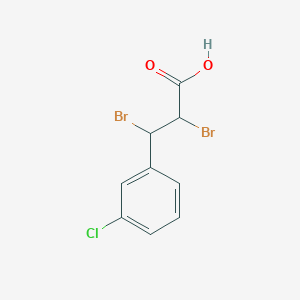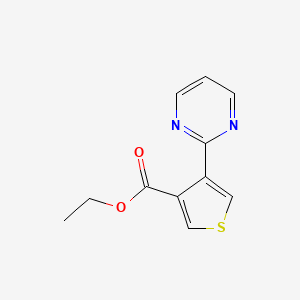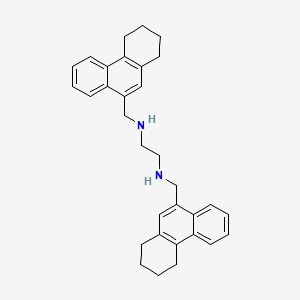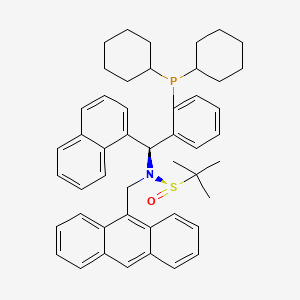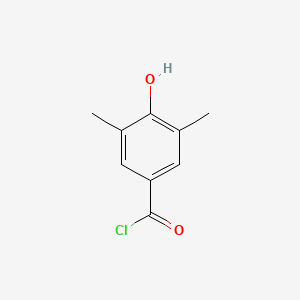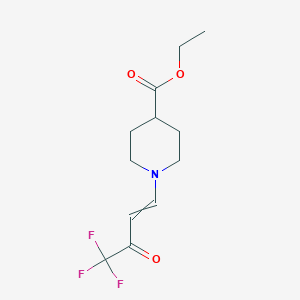![molecular formula C9H18IN B14013910 exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide CAS No. 4492-26-6](/img/structure/B14013910.png)
exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide: is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide typically involves the quaternization of a bicyclic amine. One common method is the reaction of 2-ethyl-2-methyl-2-azabicyclo[2.2.1]heptane with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction Reactions: Reduction can lead to the formation of secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride or potassium bromide in aqueous or organic solvents.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of different quaternary ammonium salts.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines and other reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide is used as a phase transfer catalyst in various organic reactions. Its unique structure allows it to facilitate the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It is studied for its antimicrobial properties and its ability to interact with biological membranes. Additionally, it is explored as a potential drug delivery agent due to its stability and reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. Its role as a catalyst and its reactivity make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-azoniabicyclo[2.2.1]heptane iodide
- 2-Ethyl-2-azoniabicyclo[2.2.1]heptane iodide
- 2-Methyl-2-azoniabicyclo[2.2.1]heptane chloride
Comparison: While these compounds share a similar bicyclic structure, exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and stability. This makes it more effective in catalytic applications and provides distinct biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
4492-26-6 |
|---|---|
Molekularformel |
C9H18IN |
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C9H18N.HI/c1-3-10(2)7-8-4-5-9(10)6-8;/h8-9H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MBIDGSYAJDQOST-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CC2CCC1C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
